A Senior Application Scientist's Perspective on a Privileged Scaffold Building Block
A Senior Application Scientist's Perspective on a Privileged Scaffold Building Block
An In-Depth Technical Guide to 1,4-Dimethyl-1H-indazole-5-boronic acid: A Keystone Reagent in Modern Drug Discovery
The indazole core is a "privileged" scaffold in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of biologically active compounds.[1] Derivatives of this bicyclic aromatic heterocycle exhibit a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[2][3] Within the synthetic chemist's toolbox for exploring this valuable chemical space, 1,4-Dimethyl-1H-indazole-5-boronic acid emerges as a critical and versatile building block. Its true power is unlocked in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the construction of complex molecular architectures by forming new carbon-carbon bonds.[4]
This guide offers a comprehensive technical overview of 1,4-Dimethyl-1H-indazole-5-boronic acid, from its fundamental properties and synthesis to its practical application in drug discovery workflows, grounded in established chemical principles and safety protocols.
Chemical Identity and Physicochemical Properties
1,4-Dimethyl-1H-indazole-5-boronic acid is a stable, solid organic compound. The boronic acid functional group at the 5-position of the indazole ring is the key to its synthetic utility, serving as the organoboron component in cross-coupling reactions.
Structure:
Figure 1. Chemical Structure of 1,4-Dimethyl-1H-indazole-5-boronic acid.
Table 1: Physicochemical and Safety Reference Data
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁BN₂O₂ | |
| Molecular Weight | 190.01 g/mol | |
| CAS Number | 1262512-81-1 | Commercial supplier data |
| Appearance | White to off-white solid | [4] |
| Typical Purity | ≥95% | [4] |
| Storage Conditions | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Air and moisture sensitive; store under an inert atmosphere (e.g., Nitrogen or Argon). | [5][6][7] |
| Incompatible Materials | Strong oxidizing agents, strong acids | [7] |
Synthesis and Mechanistic Rationale
The synthesis of substituted indazole boronic acids is a multi-step process that requires careful control of regioselectivity. The general strategy involves the initial formation of the core indazole ring, followed by functionalization—in this case, methylation and borylation.[8][9][10]
Conceptual Synthetic Workflow:
-
Indazole Core Formation: This foundational step often involves the cyclization of appropriately substituted phenylhydrazines or related precursors.[1][9] For example, a reaction between a hydrazine derivative and a substituted carbonyl compound can form the indazole ring system.
-
N-Methylation: Introduction of a methyl group at the N1 position is typically achieved using a standard methylating agent like dimethyl sulfate or methyl iodide in the presence of a base. This step is crucial as the N-substituent can significantly influence the molecule's biological activity and pharmacokinetic properties.
-
C4-Methylation: Direct methylation at the C4 position of the pre-formed indazole ring.
-
Borylation: The final introduction of the boronic acid moiety at the C5 position. This is commonly achieved via a metal-halogen exchange of a 5-bromo-1,4-dimethyl-1H-indazole precursor with an organolithium reagent, followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and subsequent acidic workup.
Visualizing the Synthetic Pathway
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for coupling with aryl bromides. Optimization of catalyst, ligand, base, and solvent is often necessary. [11]
-
Reaction Setup: To a microwave vial or Schlenk tube, add 1,4-Dimethyl-1H-indazole-5-boronic acid (1.2-1.5 eq), the desired aryl bromide (1.0 eq), potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium source and ligand (e.g., Pd₂(dba)₃ and SPhos, 1-2 mol%).
-
Inerting: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The addition of water is often crucial for the transmetalation step.
-
Heating: Heat the reaction mixture with vigorous stirring to 80-110 °C. Reaction progress can be monitored by TLC or LC-MS. Typical reaction times range from 2 to 24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified, typically by flash column chromatography on silica gel, to yield the pure coupled product.
Safety and Handling: A Self-Validating System
Boronic acids, while generally stable, require proper handling to ensure both user safety and reagent integrity. The primary hazards are irritation to the skin, eyes, and respiratory system. [5][6][7] Table 2: Hazard and Precautionary Summary
| Category | Information | Source(s) |
| GHS Pictogram | Exclamation Mark (GHS07) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5] |
| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. Use in a well-ventilated area or chemical fume hood. | [7] |
Conclusion: An Essential Tool for Innovation
1,4-Dimethyl-1H-indazole-5-boronic acid represents more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its robust utility in Suzuki-Miyaura coupling allows for the systematic and efficient synthesis of novel indazole-containing molecules. By providing a reliable method for constructing complex biaryl structures, this building block empowers medicinal chemists to rapidly generate compound libraries for biological screening, accelerating the journey from a privileged scaffold to a potential therapeutic agent. The continued development of synthetic strategies around such versatile intermediates will undoubtedly reinforce the role of the indazole framework in the future of medicine.
References
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Solomin, V. V., Seins, A., & Jirgensons, A. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances. Available at: [Link]
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Solomin, V., Seins, A., & Jirgensons, A. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. ResearchGate. Available at: [Link]
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Shaikh, A. A., et al. (2024). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
- Qin, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry.
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Goodwin, N. C., et al. (2012). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. White Rose Research Online. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. Available at: [Link]
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Joo, J. M., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
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ResearchGate. (2021). The Synthesis and Applications of Heterocyclic Boronic Acids. Available at: [Link]
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PubChem. (n.d.). 1H-Indazole-5-boronic acid Compound Summary. Available at: [Link]
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PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole Compound Summary. Available at: [Link]
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Chem-Impex. (n.d.). 1H-Indazole-5-boronic acid. Available at: [Link]
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